16-Doxyl-stearic acid methyl ester
Overview
Description
16-Doxyl-stearic acid methyl ester is a form of stearic acid that contains a 4,4-dimethyl-3-oxazolidinyloxy (DOXYL) group . This creates a hydrophobic spin label, which is commonly used to study molecular aspects of membranes and hydrophobic proteins .
Molecular Structure Analysis
The empirical formula of this compound is C23H44NO4 . The molecular weight is 398.60 . The SMILES string representation is CCC1(CCCCCCCCCCCCCCC(=O)OC)OCC©©N1[O] .Physical And Chemical Properties Analysis
This compound is soluble in methanol . It is stored at a temperature of 2-8°C . The melting point is 47-55 °C (lit.) .Scientific Research Applications
Spectral Analysis and Identification
16-Doxyl-stearic acid methyl ester has been utilized in spectral analysis. Marai, Myher, and Kuksis (1976) demonstrated the use of gas-liquid chromatography and mass spectrometry for identifying isomeric doxyl stearic acids, including this compound, in pure form and in mixtures with natural fatty acids. This technique allows for precise identification and quantitation of stearate derivatives in the presence of natural fatty acids (Marai, L., Myher, J. J., & Kuksis, A., 1976).
Cardiac Cell Studies
Burt (1989) explored the influence of 16-Doxyl-stearic acid on gap junctional conductance between neonatal rat heart cells. This study highlighted the role of 16-Doxyl-stearic acid in rapidly and reversibly reducing gap junctional conductance, providing insights into cellular communication mechanisms (Burt, J., 1989).
Nanoscopic Materials
This compound is used in the study of organic nanochannels. Barbon et al. (2008) conducted a variable temperature EPR investigation on auto-assembling inclusion compounds, using this compound as a critical element. Their research offered insights into the local order, dynamics, and orientation of guests within these nanochannels (Barbon, A., Zoleo, A., Brustolon, M., Comotti, A., & Sozzani, P., 2008).
Sarcolemmal Vesicle Studies
Philipson and Ward (1987) examined the effects of 16-Doxyl-stearic acid on Na+-Ca2+ exchange and passive Ca2+ permeability in cardiac sarcolemmal vesicles. Their findings contribute to understanding how this compound influences ion transport and membrane permeability in cardiac cells (Philipson, K., & Ward, R., 1987).
EPR Spectroscopy in Surfactant Solutions
Griffiths et al. (1997) used EPR spectroscopy to study the characteristics of this compound in solutions containing sodium dodecyl sulfate and gelatin. This research provides insights into the interaction of this compound with micellar environments and its potential applications in studying complex solution dynamics (Griffiths, P., Rowlands, C., Goyffon, P., Howe, A., & Bales, B., 1997).
Liposome Membrane Studies
Man et al. (2017) investigated the impact of vanadium compounds on liposome membranes using this compound as a spin probe. Their work sheds light on the interactions of these compounds with membrane fluidity and structure (Man, D., Mrówka, I., Wojcik, A., & Pytel, B., 2017).
Low-Temperature Bilayer Motions
Isaev and Dzuba (2008) studied the motions of 16-Doxyl-stearic acid in lipid bilayers at cryogenic temperatures using electron spin echo spectroscopy. Their findings highlight the mobility of hydrophobic parts of biomolecules even at very low temperatures (Isaev, N., & Dzuba, S., 2008).
Mechanism of Action
Target of Action
The primary target of 16-Doxyl-stearic acid methyl ester is the lipid bilayer of cell membranes . This compound is a spin label reagent, which is used to study the fluidity of membranes by electron spin resonance spectrophotometry .
Mode of Action
This compound interacts with the lipid bilayer of cell membranes. It is employed as a spin label to investigate the changes within the lipid double layer of liposomal membranes . The compound’s interaction with the lipid bilayer allows for the measurement of membrane fluidity .
Biochemical Pathways
Instead, it provides insights into the physical state of the lipid bilayer in cell membranes . By studying the fluidity of the membrane, researchers can infer the effects of various factors on membrane dynamics and function.
Result of Action
The primary result of the action of this compound is the ability to measure the fluidity of cell membranes . This information can be used to study the effects of various factors on membrane dynamics, which can have implications for understanding cell function and the action of other bioactive compounds.
Action Environment
The action of this compound can be influenced by the characteristics of the membrane it is interacting with, including the composition of the lipid bilayer and the presence of other compounds . Environmental factors such as temperature and pH may also affect the compound’s action and efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
16-Doxyl-stearic acid methyl ester plays a significant role in biochemical reactions, particularly in the study of membrane dynamics . It is used to investigate changes within the lipid double layer of liposomal membranes . The nature of these interactions involves the distribution of fatty acids and the effects of different lipid components on detergent-resistant membranes .
Cellular Effects
The this compound has been employed to measure bacterial membrane fluidity by electron spin resonance . It influences cell function by affecting the state of the lipid bilayer, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the lipid bilayer of cell membranes . It exerts its effects at the molecular level by causing changes within the lipid double layer of liposomal membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is used to study the dynamics of the lipid bilayer and the state of lipid bilayer-internal water using 1H dynamic nuclear polarization .
Metabolic Pathways
This compound is involved in the metabolic pathways related to lipid metabolism, particularly in the distribution of fatty acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role in studying membrane fluidity . It interacts with the lipid bilayer of cell membranes, affecting its localization or accumulation .
Subcellular Localization
This compound is localized within the lipid bilayer of cell membranes . Its activity or function can be affected by its location within this specific cellular compartment .
properties
InChI |
InChI=1S/C23H44NO4/c1-5-23(24(26)22(2,3)20-28-23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(25)27-4/h5-20H2,1-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQIOHOXFFTSLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N(C(CO1)(C)C)[O])CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369127 | |
Record name | 16-Doxyl-stearic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59719-53-8 | |
Record name | 16-Doxyl-stearic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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